molecular formula C8H6BrIO3 B12850021 2-Bromo-5-iodo-4-methoxybenzoic acid

2-Bromo-5-iodo-4-methoxybenzoic acid

Katalognummer: B12850021
Molekulargewicht: 356.94 g/mol
InChI-Schlüssel: GZHNYWNSAVMURK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-iodo-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-methoxybenzoic acid typically involves the bromination and iodination of 4-methoxybenzoic acid. The process can be carried out through electrophilic aromatic substitution reactions. For instance, 4-methoxybenzoic acid can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methoxybenzoic acid can then be iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-iodo-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with different functional groups replacing bromine or iodine.

    Oxidation and Reduction Reactions: Products include quinones or hydroxybenzoic acids.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-iodo-4-methoxybenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-iodo-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms enhances its ability to form halogen bonds, which can influence its binding affinity and selectivity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further modulating its activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-5-methoxybenzoic acid: Lacks the bromine atom, affecting its coupling reaction efficiency.

    4-Methoxybenzoic acid: Lacks both bromine and iodine atoms, significantly altering its chemical reactivity and applications.

Uniqueness

2-Bromo-5-iodo-4-methoxybenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in medicinal chemistry .

Eigenschaften

Molekularformel

C8H6BrIO3

Molekulargewicht

356.94 g/mol

IUPAC-Name

2-bromo-5-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H6BrIO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)

InChI-Schlüssel

GZHNYWNSAVMURK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.